N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride
Overview
Description
N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H13N3·HCl. It is a derivative of benzene with a carboximidamide group and a hydrochloride salt. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethylbenzene-1-carboxylic acid as the starting material.
Reaction Steps:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboximidamide with hydrochloric acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity level.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Substitution reactions can occur at the benzene ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
N'-amino-2,4-dimethylbenzene-1-carboximidamide hydrochloride
N'-amino-2,6-dimethylbenzene-1-carboximidamide hydrochloride
N'-amino-3,4-dimethylbenzene-1-carboximidamide hydrochloride
Uniqueness: N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications
Properties
IUPAC Name |
N'-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-6-3-7(2)5-8(4-6)9(10)12-11;/h3-5H,11H2,1-2H3,(H2,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNYWTGZIWHFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=NN)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C(=N/N)/N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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